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Introduction

Cintirorgon sodium, also known as LYC-55716, is a first-in-class, orally bioavailable small
molecule that acts as a selective agonist of the Retinoic Acid-related Orphan Receptor gamma
(RORYy).[1] RORYy is a nuclear transcription factor that plays a critical role in the differentiation
and function of T helper 17 (Th17) and cytotoxic T 17 (Tc17) cells, key regulators of the
immune response.[2][3] By activating RORYy, Cintirorgon sodium modulates the gene
expression of RORy-expressing immune cells, leading to enhanced effector function and a
reduction in immunosuppression. This mechanism of action has positioned Cintirorgon
sodium as a promising therapeutic agent in immuno-oncology. This technical guide provides a
comprehensive overview of the available pharmacokinetic and pharmacodynamic data for
Cintirorgon sodium, compiled from preclinical and clinical studies.

Mechanism of Action

Cintirorgon sodium selectively binds to the RORYy nuclear receptor. This binding event
initiates the formation of a receptor complex that translocates to the cell nucleus. Within the
nucleus, the complex binds to ROR response elements (RORES) on the DNA, leading to the
modulation of target gene transcription. The primary pharmacodynamic effect of this action is
the enhanced function, proliferation, and survival of Th17 and Tc17 cells.[1] This results in an
increased anti-tumor immune response through several mechanisms, including the increased
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expression of co-stimulatory molecules and the decreased expression of co-inhibitory
molecules on T cells.
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Figure 1: Signaling pathway of Cintirorgon sodium.

Pharmacokinetics

Cintirorgon sodium is an orally bioavailable compound.[1] The primary source of human
pharmacokinetic data is a Phase 1, open-label, multicenter study (NCT02929862) conducted in
adult patients with relapsed/refractory metastatic cancer.

Absorption and Distribution

In the Phase 1 clinical trial, Cintirorgon sodium was administered orally at doses ranging from
150 mg to 450 mg twice daily (BID). Pharmacokinetic analyses from this study indicated that
plasma concentrations of LYC-55716 increased linearly across the dose-escalation cohorts.
Specific details on the rate of absorption (Tmax) and the extent of distribution have not been
fully disclosed in publicly available literature.

Metabolism and Excretion

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b606698?utm_src=pdf-body-img
https://www.benchchem.com/product/b606698?utm_src=pdf-body
https://www.benchchem.com/product/b606698?utm_src=pdf-body
https://www.medchemexpress.com/LYC-55716.html
https://www.benchchem.com/product/b606698?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Detailed information on the metabolic pathways and excretion routes of Cintirorgon sodium in
humans is not yet publicly available.

Quantitative Pharmacokinetic Data

While the Phase 1 study confirmed that pharmacokinetic concentrations reached levels
anticipated for target gene regulation, specific quantitative parameters such as Cmax
(maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve),
and terminal half-life have not been reported in the available publications.

Table 1: Summary of Available Human Pharmacokinetic Information for Cintirorgon Sodium

Parameter Finding Source

Dosing Regimen 150 mg BID to 450 mg BID

) ) Plasma concentrations
Dose Proportionality ) ] )
increased linearly with dose

Achieved concentrations

Therapeutic Levels expected for target gene
regulation
Pharmacodynamics

The pharmacodynamic effects of Cintirorgon sodium have been assessed in both preclinical
models and in the Phase 1 clinical trial, demonstrating engagement with the RORYy pathway.

Preclinical Pharmacodynamics

Preclinical studies in syngeneic mouse cancer models have shown that RORy agonists like
Cintirorgon sodium can lead to decreased tumor growth and enhanced survival. These
effects are attributed to an increase in immune activation and a decrease in
immunosuppressive mechanisms within the tumor microenvironment.

Clinical Pharmacodynamics

In the Phase 1 clinical trial, pharmacodynamic assessments confirmed RORYy pathway
engagement in patients receiving Cintirorgon sodium. A key finding was the observation of
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elevated cytokine levels in 31 out of 32 enrolled patients. While the specific cytokines and the
magnitude of their increase have not been detailed in the primary publications, this finding
provides evidence of a systemic immune-modulating effect.

Table 2: Summary of Pharmacodynamic Findings for Cintirorgon Sodium

Setting Finding Source

Decreased tumor growth and
Preclinical enhanced survival in mouse

models

o Indicated RORy pathway
Clinical (Phase 1) )
engagemen

o Elevated cytokine levels in 31
Clinical (Phase 1) ¢ 32 patient
0 patients

Experimental Protocols

Detailed experimental protocols from the clinical trial are not publicly available. However, based
on standard practices and available information, the following methodologies are likely to have
been employed.

Pharmacokinetic Analysis

Blood samples were likely collected at multiple time points following oral administration of
Cintirorgon sodium to characterize the plasma concentration-time profile. A validated
bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS),
would have been used to quantify the concentration of LYC-55716 in plasma. A publication
detailing the development and validation of an LC-MS/MS assay for the quantification of LYC-
55716 in mouse plasma and tissue homogenates is available and provides insight into the
probable analytical methodology.
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Figure 2: A generalized workflow for pharmacokinetic analysis.

Pharmacodynamic Assessment

Pharmacodynamic assessments likely involved the analysis of peripheral blood samples for
biomarkers of immune activation. This would typically include multiplex immunoassays (e.g.,
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Luminex) or enzyme-linked immunosorbent assays (ELISA) to measure the levels of various
cytokines. Flow cytometry may have also been used to analyze changes in the populations and
activation states of different T-cell subsets.
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Figure 3: A generalized workflow for pharmacodynamic analysis.

Conclusion

Cintirorgon sodium is an orally bioavailable RORy agonist with a pharmacokinetic profile that
supports its clinical development. The available data from the Phase 1 clinical trial demonstrate
dose-proportional exposure and achievement of plasma concentrations sufficient for target
engagement. Pharmacodynamic assessments have confirmed the immune-modulating activity
of Cintirorgon sodium in cancer patients. While detailed quantitative pharmacokinetic and
pharmacodynamic data are not yet fully available in the public domain, the initial findings are

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b606698?utm_src=pdf-body-img
https://www.benchchem.com/product/b606698?utm_src=pdf-body
https://www.benchchem.com/product/b606698?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

promising and support the continued investigation of Cintirorgon sodium as a novel immuno-
oncology agent. Further publications from ongoing and future clinical trials are anticipated to
provide a more complete quantitative understanding of its clinical pharmacology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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